molecular formula C18H36O B125625 Elaidyl alcohol CAS No. 506-42-3

Elaidyl alcohol

Cat. No.: B125625
CAS No.: 506-42-3
M. Wt: 268.5 g/mol
InChI Key: ALSTYHKOOCGGFT-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elaidyl alcohol, also known as trans-9-octadecenol, is a monounsaturated fatty alcohol with the molecular formula C18H36O. It is derived from elaidic acid and is characterized by the presence of a trans double bond between the ninth and tenth carbon atoms in its carbon chain. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Elaidyl alcohol is primarily synthesized through the selective hydrogenation of elaidic acid. The process involves the use of a catalyst, such as ruthenium-tin-alumina, under specific reaction conditions. The optimal conditions for this reaction include a temperature of 250°C and a pressure of 5.6 MPa. The catalyst preparation methods, including sol-gel, impregnation, and coprecipitation, significantly affect the activity and selectivity of the catalyst .

Industrial Production Methods

In industrial settings, this compound is produced by the hydrogenation of elaidic acid using high-pressure hydrogen and a suitable catalyst. The process is optimized to achieve high yields and selectivity, ensuring the efficient conversion of elaidic acid to this compound.

Chemical Reactions Analysis

Types of Reactions

Elaidyl alcohol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form elaidic acid.

    Reduction: It can be reduced to form stearyl alcohol.

    Substitution: this compound can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.

Major Products Formed

    Oxidation: Elaidic acid.

    Reduction: Stearyl alcohol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Elaidyl alcohol serves as a precursor in the synthesis of various organic compounds and is utilized as a reagent in chemical reactions:

  • Synthesis : It can be synthesized via hydrogenation of elaidic acid using catalysts like ruthenium-tin-alumina under controlled conditions.
  • Reactions : this compound undergoes oxidation, reduction, and substitution reactions. For example:
    • Oxidation : Converts to elaidic acid using potassium permanganate.
    • Reduction : Forms saturated fatty alcohols with hydrogen gas and metal catalysts.
    • Substitution : Reacts with thionyl chloride to form halides.

Biological Applications

Research indicates that this compound exhibits notable biological activities:

  • Antiviral Activity : this compound has shown significant inhibitory effects against herpes simplex virus type 2 (HSV-2) with an IC50 value of 1.9 µM, and against bacteriophage φ6 with an IC50 value of 0.4 µM . This suggests potential therapeutic applications in virology.
  • Cell Membrane Interaction : Its integration into lipid bilayers affects membrane fluidity and permeability, influencing cellular processes such as signal transduction.

Industrial Applications

This compound is utilized in various industries due to its amphiphilic nature:

  • Surfactants : It is used in the production of surfactants that enhance emulsification and stability in formulations.
  • Cosmetics : As an emollient and skin conditioning agent, this compound provides moisturizing benefits in cosmetic products.
  • Lubricants and Plasticizers : Its properties make it suitable for manufacturing lubricants and plasticizers used in various applications.

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral efficacy of this compound against HSV-2 demonstrated significant results. The compound's ability to inhibit viral replication positions it as a candidate for further research in antiviral therapies.

Case Study 2: Membrane Interaction

Research on the interactions of this compound with lipid membranes revealed its potential implications for drug delivery systems. The compound's ability to enhance permeation through lipid bilayers could be beneficial for developing novel drug formulations.

Mechanism of Action

Elaidyl alcohol exerts its effects through interactions with lipid membranes. The presence of the trans double bond in its structure affects the fluidity and permeability of lipid bilayers. This property is particularly important in its antiviral activity, where it disrupts the lipid envelopes of viruses, leading to their inactivation .

Comparison with Similar Compounds

Similar Compounds

    Oleyl alcohol: A cis isomer of elaidyl alcohol with similar chemical properties but different biological activities.

    Stearyl alcohol: A saturated fatty alcohol with no double bonds.

    Linoleyl alcohol: A polyunsaturated fatty alcohol with multiple double bonds.

Uniqueness

This compound is unique due to its trans double bond, which imparts distinct physical and chemical properties compared to its cis isomer, oleyl alcohol. This structural difference influences its interactions with lipid membranes and its biological activity .

Biological Activity

Elaidyl alcohol, also known as trans-9-octadecen-1-ol, is a monounsaturated fatty alcohol with significant biological activities. This compound, characterized by its trans configuration and long hydrocarbon chain, has garnered attention for its potential applications in various fields, particularly in biochemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antiviral properties, effects on cellular membranes, and applications in skin care formulations.

  • Molecular Formula : C18_{18}H36_{36}O
  • Molecular Weight : 268.48 g/mol
  • Density : 0.8 ± 0.1 g/cm3^3
  • Boiling Point : 333.0 °C at 760 mmHg
  • Melting Point : 37 °C
  • Flash Point : 120.7 °C

These properties influence its behavior in biological systems and its interactions with other compounds.

Antiviral Activity

This compound has been studied for its antiviral properties, particularly against the herpes simplex virus (HSV). Research indicates that it can disrupt viral envelopes, thereby inhibiting viral replication. This mechanism is crucial for developing antiviral agents that target enveloped viruses.

Case Study: Antiviral Efficacy

A study demonstrated that this compound exhibited significant antiviral activity against HSV, with a notable reduction in viral titers when applied to infected cells. However, it was also noted that this compound showed no antiviral activity against certain non-enveloped viruses, such as Pseudoalteromonas phage PM2, indicating a selective efficacy based on the virus type .

Effects on Cellular Membranes

This compound's structure allows it to interact with biological membranes, influencing their fluidity and permeability. This property is particularly valuable in drug delivery systems.

This compound alters the lipid bilayer's characteristics, enhancing the delivery of therapeutic agents across cell membranes. By modifying membrane fluidity, it can facilitate the incorporation of drugs into lipid layers, potentially improving their bioavailability.

Applications in Skin Care

Due to its emollient properties, this compound is utilized in skin care formulations. It helps maintain skin hydration by forming a barrier that prevents moisture loss.

Formulation Insights

In cosmetic applications, this compound serves as an effective moisturizer and skin conditioning agent. Its ability to penetrate the skin and enhance hydration makes it a valuable ingredient in creams and lotions aimed at improving skin texture and elasticity.

Comparative Analysis with Similar Compounds

The following table compares this compound with other fatty alcohols:

Compound NameStructure TypeUnique Features
This compound MonounsaturatedTrans configuration; antiviral properties
Oleyl Alcohol MonounsaturatedCis configuration; commonly found in natural oils
Stearyl Alcohol SaturatedSolid at room temperature; used as a thickener
Palmitoleic Alcohol MonounsaturatedContains a cis double bond; found in fish oils
Linoleic Alcohol PolyunsaturatedContains two double bonds; more reactive

This compound's unique trans configuration differentiates it from these compounds, impacting both its physical properties and biological activities .

Q & A

Basic Research Questions

Q. What synthetic methods are validated for producing high-purity Elaidyl alcohol, and how can isomerization be minimized during synthesis?

this compound is synthesized via catalytic hydrogenation or oxidation of unsaturated precursors. For example, describes oxidation of unsaturated lipid alcohols to carbonyls without cis-trans isomerization using dimethyl sulfoxide (Me₂SO) as an oxidizing agent, preserving the trans configuration of the double bond . Purification methods like vacuum distillation or recrystallization (as noted in ) are critical to achieving >99% purity . Researchers should monitor reaction conditions (temperature, solvent polarity) to avoid unintended isomerization.

Q. How can researchers verify the geometric purity (trans-configuration) of this compound, and what analytical techniques are most reliable?

Gas chromatography (GC) with flame ionization detection (FID) is commonly used for purity validation (>99% as per and ) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, confirms the trans-configuration by analyzing coupling constants and chemical shifts of the double bond protons. Infrared (IR) spectroscopy can also distinguish trans- from cis-isomers via characteristic C-H out-of-plane bending vibrations (~970 cm⁻¹ for trans) .

Q. What are the stability considerations for storing this compound in laboratory settings?

this compound is a solid at room temperature (melting point ~36–37°C) and should be stored frozen (-20°C) to prevent degradation . Long-term storage in airtight containers under inert gas (e.g., nitrogen) minimizes oxidation. Stability testing under accelerated conditions (e.g., elevated temperature/humidity) is recommended for studies requiring prolonged use .

Advanced Research Questions

Q. How does the trans-configuration of this compound influence its physicochemical behavior in lipid-based drug delivery systems compared to cis-isomers like Oleyl alcohol?

The trans double bond in this compound reduces molecular flexibility, leading to higher melting points and lower solubility in hydrophobic matrices compared to cis-isomers () . This rigidity affects its integration into lipid bilayers or micelles, as shown in , where Elaidyl carborane carboxylate (ECC) was reconstituted into low-density lipoproteins (LDLs) for boron neutron capture therapy. The trans-configuration enhances packing efficiency in crystalline phases, which may alter drug release kinetics .

Q. In cytotoxicity assays, how does this compound compare to other unsaturated alcohols, and what mechanistic insights explain these differences?

highlights that this compound, tested alongside prostaglandins and free fatty acids, showed negligible cytotoxicity in PA-III cell lines at concentrations ≤20 µg/mL. This contrasts with VLDL-associated cytotoxic factors, suggesting that this compound’s hydrophobic tail and lack of charged groups reduce membrane disruption compared to amphiphilic lipids . Researchers should pair cytotoxicity assays with membrane fluidity measurements (e.g., fluorescence anisotropy) to elucidate structure-activity relationships.

Q. What experimental strategies can resolve contradictions in this compound’s biological efficacy across different model systems?

Discrepancies in biological activity (e.g., receptor binding vs. cytotoxicity) may arise from differences in cell membrane composition or assay conditions. emphasizes the need for standardized protocols for LDL reconstitution, including ultracentrifugation parameters and boron quantification methods (ICP-AES vs. prompt gamma spectroscopy) . Researchers should validate findings across multiple cell lines and use isotopic labeling (e.g., ³H-Elaidyl alcohol) to track cellular uptake and localization .

Q. How can computational modeling predict the interaction of this compound with lipid bilayers or protein targets?

Molecular dynamics (MD) simulations using force fields like CHARMM36 or Martini can model this compound’s insertion into lipid membranes. Key parameters include tilt angle, diffusion coefficients, and hydrogen bonding with phospholipid headgroups. ’s structural data (e.g., SMILES: OCCCCCCCCC=CCCCCCCCC) provide input for building 3D models . Experimental validation via small-angle X-ray scattering (SAXS) can corroborate computational predictions .

Q. Methodological Considerations

Q. What quality control measures are essential for ensuring reproducibility in studies involving this compound?

  • Purity verification : Use GC, NMR, and mass spectrometry (MS) to confirm chemical identity and exclude contaminants .
  • Batch-to-batch consistency : Source compounds from certified suppliers (e.g., Larodan, TCI America) and document lot-specific certificates of analysis .
  • Stability monitoring : Conduct periodic FT-IR or HPLC analyses to detect oxidation products (e.g., aldehydes) during storage .

Q. How should researchers design experiments to investigate this compound’s role in lipid signaling pathways?

  • Dose-response studies : Test a range of concentrations (e.g., 1–100 µM) in cell cultures to identify thresholds for biological activity .
  • Knockdown/overexpression models : Use siRNA or CRISPR to modulate putative targets (e.g., fatty acid-binding proteins) and assess this compound’s downstream effects .
  • Multi-omics integration : Combine lipidomics, transcriptomics, and proteomics to map pathway interactions .

Properties

IUPAC Name

(E)-octadec-9-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,19H,2-8,11-18H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSTYHKOOCGGFT-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301014859
Record name Octadecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

506-42-3, 26446-12-8
Record name Elaidyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=506-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elaidic alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecen-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026446128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elaidyl alcohol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72786
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Octadecen-1-ol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Octadecen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301014859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-octadec-9-enol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.307
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELAIDIC ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDY6XJ6RTJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[OH]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.